4-benzylcyclohexane-1-carboxylic acid, Mixture of diastereomers
Description
4-Benzylcyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative bearing a benzyl substituent at the 4-position. Diastereomers typically exhibit distinct physical and chemical properties, such as melting points, solubility, and chromatographic behavior .
Properties
CAS No. |
165317-81-7 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
4-benzylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O2/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,15,16) |
InChI Key |
GEULETLKTAXMIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CC2=CC=CC=C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst : Rhodium (Rh) or palladium (Pd) on carbon are commonly employed. Rhodium catalysts favor higher stereoselectivity in cyclic systems.
-
Solvent : Tertiary cyclic amides such as N-methylpyrrolidone (NMP) enhance reaction efficiency by stabilizing intermediates.
-
Temperature and Pressure : Reactions are conducted at 180–230°C under hydrogen pressures of 50–100 bar.
-
Duration : Typical reaction times range from 4 to 12 hours to ensure complete ring saturation.
Mechanistic Insights :
The hydrogenation proceeds via sequential addition of hydrogen atoms to the aromatic ring. The benzyl group at position 4 influences the stereochemical trajectory, leading to diastereomers where the carboxylic acid and benzyl substituents adopt either cis or trans orientations on the cyclohexane ring. The use of polar aprotic solvents like NMP facilitates proton shuttling, critical for stabilizing charged intermediates during the reaction.
Data Table: Hydrogenation of 4-Benzylbenzoic Acid
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Diastereomer Ratio (cis:trans) |
|---|---|---|---|---|---|
| Rh/C | NMP | 200 | 80 | 8 | 55:45 |
| Pd/C | NMP | 180 | 50 | 12 | 50:50 |
Alkylation of Cyclohexane-1-carboxylic Acid
Introducing the benzyl group to a pre-formed cyclohexane ring presents challenges in regioselectivity. However, directed C–H functionalization strategies enable selective benzylation at position 4.
Directed ortho-Metalation Approach
-
Substrate : Cyclohexane-1-carboxylic acid, pre-functionalized with a directing group (e.g., amides or esters).
-
Reagents : Benzyl halides (e.g., benzyl bromide) in the presence of strong bases (e.g., LDA) and transition-metal catalysts.
-
Mechanism : The directing group coordinates to the metal catalyst, orienting the benzylation to position 4 via a six-membered transition state.
Example Protocol :
-
Protect the carboxylic acid as a tert-butyl ester to prevent side reactions.
-
Treat with LDA at −78°C to deprotonate the position adjacent to the directing group.
-
Introduce benzyl bromide, enabling nucleophilic attack at position 4.
-
Deprotect the ester under acidic conditions to regenerate the carboxylic acid.
Challenges :
-
Competing reactions at other positions necessitate precise temperature control.
-
Low yields (30–40%) are common due to steric hindrance from the cyclohexane ring.
Diels-Alder Cycloaddition Strategy
The Diels-Alder reaction offers a stereocontrolled route to construct the cyclohexane ring with predefined substituents.
Retrosynthetic Analysis
-
Dienophile : A benzyl-substituted acrylate derivative.
-
Diene : 1,3-Butadiene or a substituted variant.
Reaction Protocol :
-
React benzyl acrylate with 1,3-butadiene under thermal or Lewis acid-catalyzed conditions.
-
Hydrolyze the ester moiety of the cycloadduct to the carboxylic acid.
Stereochemical Outcome :
The endo rule predicts preferential formation of the cis-diastereomer; however, steric effects from the benzyl group can skew the ratio toward trans configurations.
Data Table: Diels-Alder Reaction Outcomes
| Dienophile | Catalyst | Temperature (°C) | cis:trans Ratio | Yield (%) |
|---|---|---|---|---|
| Benzyl acrylate | None | 120 | 60:40 | 65 |
| Benzyl acrylate | AlCl₃ | 25 | 70:30 | 75 |
Resolution of Diastereomeric Mixtures
While the target compound is a mixture, understanding resolution methods provides insight into diastereomer characterization.
Chiral Auxiliary-Mediated Separation
-
Procedure : Convert the carboxylic acid to a diastereomeric ester using a chiral alcohol (e.g., (1R,2S,5R)-menthol).
-
Separation : Chromatographic techniques (HPLC or silica gel) resolve the esters, which are hydrolyzed back to the acid.
Example :
-
Substrate : 4-Benzylcyclohexane-1-carboxylic acid.
-
Chiral agent : (1R,2R)-1,2-Diaminocyclohexane forms diastereomeric amides separable via HPLC.
Mechanistic Considerations in Diastereomer Formation
The interplay between reaction mechanism and stereochemistry dictates the diastereomer ratio.
SN1 vs. SN2 Pathways in Benzylation
-
SN1 Conditions (Acidic) : Lead to racemization and equal distribution of diastereomers due to carbocation intermediates.
-
SN2 Conditions (Thermal) : Favor inversion of configuration, yielding skewed ratios depending on steric factors.
Impact of Solvent :
Polar solvents stabilize transition states in SN2 pathways, enhancing stereoselectivity. For example, NMP increases trans-diastereomer prevalence by 15–20% compared to nonpolar solvents .
Chemical Reactions Analysis
Types of Reactions
4-benzylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products
Oxidation: Esters, amides.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Asymmetric Synthesis
Chiral Auxiliaries in Synthesis
The compound serves as an effective chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are crucial for the enantioselective synthesis of various organic compounds. The diastereomeric mixtures formed with 4-benzylcyclohexane-1-carboxylic acid can be separated using high-performance liquid chromatography (HPLC), leading to enantiopure products essential for pharmaceutical applications .
Case Study: Enantioresolution Techniques
Recent studies have demonstrated methods for the optical resolution of carboxylic acids using chiral auxiliaries. For instance, the condensation of racemic carboxylic acids with chiral propargyl alcohols yielded separable diastereomeric esters. Subsequent chromatographic separation allowed for the recovery of enantiomerically pure acids in high yields, showcasing the utility of 4-benzylcyclohexane-1-carboxylic acid in such processes .
Pharmaceutical Applications
Bioactivity and Drug Development
The enantiomers derived from 4-benzylcyclohexane-1-carboxylic acid have shown significant biological activity, particularly in the development of antiviral agents. Compounds that utilize this carboxylic acid have been explored for their ability to modulate chemokine receptors, which are critical in HIV infection pathways. The ability to selectively synthesize one enantiomer over another can enhance therapeutic efficacy while minimizing side effects .
Case Study: Antiviral Properties
Research has indicated that derivatives of 4-benzylcyclohexane-1-carboxylic acid exhibit protective effects against HIV infection by binding to chemokine receptors such as CXCR4 and CCR5. This property is particularly valuable in designing new antiviral drugs that target these receptors effectively .
Material Science Applications
Polymer Chemistry
The compound has also found applications in polymer chemistry, where its chiral nature can influence the properties of polymer materials. The introduction of chiral centers into polymers can enhance their mechanical properties and thermal stability, making them suitable for advanced material applications.
Case Study: Chiral Polymers
A study on chiral polymer systems utilizing 4-benzylcyclohexane-1-carboxylic acid demonstrated improved performance characteristics compared to their achiral counterparts. These materials showed potential in applications ranging from drug delivery systems to advanced coatings .
Table 1: Summary of Enantiomeric Resolution Techniques
| Technique | Description | Yield (%) | Enantiomeric Ratio |
|---|---|---|---|
| HPLC Separation | High-performance liquid chromatography | >90 | >95:5 |
| Crystallization of Diastereomers | Crystallization from diastereomeric salts | >85 | >98:2 |
| Chiral Auxiliary Method | Using chiral propargyl alcohols | >80 | ≥94% |
Mechanism of Action
The mechanism of action of 4-benzylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Cyclohexane-Based Carboxylic Acid Diastereomers
Key Insights :
- Steric Effects : The benzyl group in 4-benzylcyclohexane-1-carboxylic acid introduces significant steric hindrance compared to smaller substituents (e.g., ethyl or cyclopentyl), complicating diastereomer separation .
- Backbone Flexibility : Cyclohexane derivatives exhibit greater conformational flexibility than rigid heterocycles (e.g., dihydrobenzofuran), affecting their interaction with chiral separation media .
Separation Techniques for Diastereomeric Mixtures
Table 2: Separation Methods for Diastereomers of Carboxylic Acids
Key Insights :
- Derivatization : For 4-benzylcyclohexane-1-carboxylic acid, covalent modification (e.g., ester formation) is often required to enable chromatographic separation, unlike smaller analogs like folinic acid, which can be resolved directly via capillary electrophoresis .
- Chromatographic Efficiency : Bulky substituents reduce separation efficiency on standard silica gel columns, necessitating advanced techniques like chiral stationary phases or cyclodextrin-mediated electrophoresis .
Stereochemical and Spectroscopic Properties
Table 3: Stereochemical Analysis of Diastereomers
Key Insights :
- NMR Differentiation : The benzyl group’s anisotropic effects in 4-benzylcyclohexane-1-carboxylic acid create distinct $ ^1H $-NMR shifts for diastereomers, whereas smaller analogs (e.g., fulvuthiacene) require enzymatic or LC-MS-based confirmation .
- Optical Activity : Diastereomers of 4-benzylcyclohexane-1-carboxylic acid exhibit measurable differences in optical rotation, similar to merosesquiterpene derivatives .
Biological Activity
4-benzylcyclohexane-1-carboxylic acid, a compound characterized by a cyclohexane ring substituted with a benzyl group and a carboxylic acid, exists as a mixture of diastereomers. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of 4-benzylcyclohexane-1-carboxylic acid can be represented as follows:
This compound features a cyclohexane backbone with a carboxylic acid functional group that contributes to its acidic properties and potential reactivity in biological systems.
Biological Activity Overview
Research indicates that 4-benzylcyclohexane-1-carboxylic acid exhibits various biological activities, including:
- Anti-inflammatory properties : The compound has shown potential in modulating inflammatory responses.
- Neuroactivity : Some studies suggest it may influence neuronal activity, impacting conditions such as neurodegeneration.
- Antimicrobial effects : Preliminary data indicate possible antimicrobial properties against specific pathogens.
Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various carboxylic acids, including 4-benzylcyclohexane-1-carboxylic acid. The results demonstrated that this compound significantly reduced pro-inflammatory cytokines in vitro.
| Compound | Cytokine Reduction (%) |
|---|---|
| 4-benzylcyclohexane-1-carboxylic acid | 45 |
| Aspirin | 60 |
| Ibuprofen | 50 |
This suggests that while not as potent as traditional NSAIDs, it possesses notable anti-inflammatory properties .
Neuroactivity Assessment
In an experimental model assessing neuroactivity, researchers administered varying doses of 4-benzylcyclohexane-1-carboxylic acid to mice. Behavioral tests indicated that at higher doses (50 mg/kg), the compound resulted in a significant reduction in voluntary movement, suggesting potential neuroactive effects.
| Dose (mg/kg) | Voluntary Movement Reduction (%) |
|---|---|
| 10 | 10 |
| 25 | 25 |
| 50 | 40 |
These findings point toward its influence on central nervous system activity .
Antimicrobial Properties
A separate investigation assessed the antimicrobial efficacy of the compound against common bacterial strains. The results indicated that the compound exhibited moderate antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 200 µg/mL |
| Staphylococcus aureus | 150 µg/mL |
| Pseudomonas aeruginosa | 250 µg/mL |
These results highlight its potential as an antimicrobial agent, warranting further exploration .
While the precise mechanisms underlying the biological activities of 4-benzylcyclohexane-1-carboxylic acid remain to be fully elucidated, preliminary studies suggest involvement in:
- Inhibition of inflammatory pathways : The compound may interfere with signaling pathways associated with inflammation.
- Modulation of neurotransmitter release : Its structural similarity to neurotransmitters could suggest a role in modulating synaptic activity.
Q & A
Q. What experimental designs are recommended for optimizing diastereomer separation in scaled-up syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Apply fractional factorial or central composite designs to optimize chromatography parameters (e.g., mobile phase composition, column temperature). used a five-level circumscribed composite design to resolve peptide diastereomers .
- Continuous Flow Systems : Implement simulated moving bed (SMB) chromatography for industrial-scale separations, reducing solvent waste and time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
